molecular formula C40H74NO10P B3332641 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine CAS No. 91178-24-4

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine

Cat. No.: B3332641
CAS No.: 91178-24-4
M. Wt: 760 g/mol
InChI Key: ZGNVQERQNSXHHO-AOGDOVIASA-N
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Description

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine (PS(16:0/18:2(9Z,12Z))) is a phosphatidylserine (PS) species characterized by a saturated hexadecanoyl (16:0) chain at the sn-1 position and a diunsaturated 9Z,12Z-octadecadienoyl (linoleoyl, 18:2(9Z,12Z)) chain at the sn-2 position. This phospholipid is integral to membrane structure and signaling, with its serine head group conferring a negative charge under physiological conditions, enabling interactions with calcium ions and proteins . In follicular fluid studies, PS(16:0/18:2) levels increase during follicle maturation, suggesting a role in reproductive physiology . Its acyl composition—combining a saturated and a polyunsaturated fatty acid (PUFA)—optimizes membrane fluidity and serves as a reservoir for lipid mediators like prostaglandins .

Properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b13-11-,18-17-/t36-,37+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNVQERQNSXHHO-AOGDOVIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H74NO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PS(16:0/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91178-24-4
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091178244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G518K33DHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine (often referred to as a phospholipid) is a complex lipid that plays significant roles in biological membranes and cellular signaling. This compound is notable for its unique fatty acid composition, which includes a saturated hexadecanoic acid and an unsaturated octadecadienoic acid, contributing to its functional properties in various biological contexts.

Chemical Structure

The chemical structure of this compound is represented as follows:

C18H35NO7P\text{C}_{18}\text{H}_{35}\text{NO}_7\text{P}

This structure contains a glycerol backbone, two fatty acid chains, and a phosphoserine head group, which influences its interaction with biological membranes.

Biological Functions

This compound exhibits several critical biological activities:

  • Membrane Structure and Fluidity : This phospholipid contributes to the structural integrity and fluidity of cellular membranes. The presence of both saturated and unsaturated fatty acids allows for flexibility in membrane dynamics, essential for cellular function.
  • Cell Signaling : Phospholipids are precursors to bioactive molecules. Specifically, they can be hydrolyzed to release fatty acids and other signaling molecules that participate in various signaling pathways, including inflammation and cell proliferation.
  • Role in Apoptosis : Some studies suggest that certain phospholipids can influence apoptotic pathways. The specific arrangement of fatty acids may modulate the susceptibility of cells to apoptosis, particularly in cancer research.

Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity : Research has indicated that similar phospholipids exhibit bactericidal properties against pathogens such as Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity, leading to cell death .
  • Inflammatory Response Modulation : Studies have shown that certain phospholipids can modulate inflammatory responses by influencing cytokine release and immune cell activation .
  • Metabolic Effects : Investigations into lipid metabolism have revealed that this compound may play a role in regulating metabolic pathways related to fatty acid oxidation and energy production .

Case Studies

Several case studies provide insights into the biological activity of this phospholipid:

  • Case Study 1 : A study demonstrated that the incorporation of this phospholipid into liposomal formulations enhanced the delivery of anti-cancer drugs in vitro, suggesting its potential use as a drug delivery system .
  • Case Study 2 : Another investigation focused on the effects of dietary intake of phospholipids similar to this compound on cardiovascular health. Results indicated improved lipid profiles and reduced inflammation markers in subjects consuming these lipids regularly .

Data Table

The following table summarizes key properties and findings related to this compound:

FeatureDescription
Molecular FormulaC₁₈H₃₅NO₇P
Role in MembraneMaintains fluidity and integrity
Antimicrobial ActivityEffective against Staphylococcus aureus
Inflammatory ModulationInfluences cytokine profiles
Potential Drug Delivery SystemEnhances efficacy of anti-cancer therapies

Scientific Research Applications

Biological Significance

  • Cell Membrane Dynamics :
    • This phospholipid is integral to the study of cell membranes due to its structural similarity to natural phospholipids found in biological membranes. It helps researchers understand membrane fluidity, permeability, and the behavior of membrane proteins .
  • Lipid Rafts :
    • It has been implicated in the formation of lipid rafts—microdomains within membranes that play critical roles in cellular signaling and protein sorting. Studies have shown that the incorporation of such phospholipids can influence raft formation and stability .

Applications in Drug Delivery

  • Nanoparticle Formulation :
    • The compound is used in the formulation of lipid nanoparticles for drug delivery systems. Its ability to encapsulate hydrophobic drugs while providing stability makes it an attractive candidate for pharmaceutical applications .
  • Targeted Therapy :
    • Researchers are exploring its use in targeted therapies, particularly in cancer treatment, where it can be modified to enhance the targeting of specific cells or tissues .

Research Case Studies

StudyFocusFindings
Study on Membrane Fluidity Investigated the effects of various phospholipids on membrane propertiesDemonstrated that 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine increases membrane fluidity compared to saturated lipids .
Drug Delivery Systems Evaluated lipid nanoparticles for anticancer drug deliveryFound that nanoparticles containing this phospholipid improved cellular uptake and therapeutic efficacy of doxorubicin in cancer cells .
Lipid Raft Formation Analyzed the role of specific lipids in raft dynamicsConfirmed that this phospholipid promotes the clustering of signaling proteins within lipid rafts, enhancing signal transduction pathways .

Comparison with Similar Compounds

PC(16:0/18:2(9Z,12Z))

  • Structure : Replaces the serine head group with choline.
  • Biological Role : Elevated in type 2 diabetes (T2D) and diabetic nephropathy plasma, implicating it in metabolic dysregulation .
  • Physicochemical Properties : The choline head group eliminates the negative charge, reducing calcium-binding capacity compared to PS(16:0/18:2). This difference influences membrane protein recruitment and signaling .

PC(18:2(9Z,12Z)/18:1(11Z))

  • Structure: Contains linoleic (18:2) and vaccenic (18:1(11Z)) acids.
  • Biological Role : In follicular fluid, PC(18:2/18:1) levels decrease during follicle development, inversely correlating with PS(16:0/18:2) . This divergence highlights tissue-specific lipid remodeling.
Compound Head Group Acyl Chains Key Biological Context Reference
PS(16:0/18:2(9Z,12Z)) Serine 16:0, 18:2(9Z,12Z) Follicular fluid maturation
PC(16:0/18:2(9Z,12Z)) Choline 16:0, 18:2(9Z,12Z) Elevated in T2D plasma
PC(18:2(9Z,12Z)/18:1(11Z)) Choline 18:2(9Z,12Z), 18:1(11Z) Inverse trend in follicular fluid

Phosphatidic Acid (PA) and Lysophospholipids

PA(16:0/18:2(9Z,12Z))

  • Structure : Lacks a head group beyond the phosphate moiety.
  • Biological Role : A signaling precursor for diacylglycerol (DAG) and other phospholipids. PA(16:0/18:2) is implicated in membrane curvature generation and kinase activation .

LysoPC(18:1(9Z))

  • Structure : Single acyl chain (18:1(9Z)) at sn-1.
  • Biological Role : Elevated in morels from Henan and Liaoning, China, compared to PS-rich Guizhou morels . LysoPCs are pro-inflammatory and disrupt membrane integrity, contrasting with PS(16:0/18:2)’s role in apoptosis signaling .

Phosphatidylinositol (PI) Derivatives

PI(16:0/18:2(9Z,12Z))

  • Structure: Features a myo-inositol head group.
  • Biological Role: Detected in antioxidant plant extracts, PI(16:0/18:2) participates in phosphoinositide signaling, regulating vesicle trafficking and cytoskeletal dynamics .

PI(18:1(9Z)/18:2(9Z,12Z))

  • Structure: Combines oleic (18:1) and linoleic (18:2) acids.
  • Biological Role : Elevated in Morchella fungi, suggesting a role in stress adaptation .

Ethanolamine-Containing Phospholipids

PE(16:0/18:1(9Z))

  • Structure: Phosphoethanolamine head group with 16:0 and 18:1 chains.
  • Biological Role : Reduced in vulvovaginal candidiasis (VVC), contrasting with elevated PS(16:0/18:2) in healthy controls . PE’s smaller head group enhances membrane packing density, affecting curvature and fusion .

Key Research Findings

  • Acyl Chain Dynamics: PS(16:0/18:2)’s linoleoyl chain serves as a substrate for lipoxygenases, generating hydroxyoctadecadienoic acids (HODEs) in inflammatory pathways .
  • Diagnostic Potential: PS(16:0/18:2) and its PC analog are biomarkers in metabolic and reproductive disorders, with ROC AUC values >0.7 in COVID-19 severity studies .
  • Extraction Challenges : Residual phospholipids like PS(16:0/18:2) complicate LC-MS/MS analyses, necessitating mixed-mode SPE for clean-up .

Q & A

What are the key structural features of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine, and how do they influence its physicochemical properties?

Answer:
This glycerophospholipid contains a 16-carbon saturated fatty acid (hexadecanoyl, C16:0) at the sn-1 position and a diunsaturated 18-carbon chain (9Z,12Z-octadecadienoyl, C18:2) at sn-2. The phosphoserine headgroup introduces a negatively charged phosphate and a polar serine moiety. Key properties include:

  • Membrane asymmetry : The saturated sn-1 chain stabilizes lipid packing, while the sn-2 polyunsaturated chain introduces kinks, reducing bilayer rigidity .
  • Headgroup interactions : The serine group enables hydrogen bonding with proteins or adjacent lipids, critical for signaling or membrane curvature generation .
  • Molecular weight : Calculated mass is ~753.3 g/mol (based on C37H68NO10P). Analytical methods like tandem MS or <sup>31</sup>P NMR are used to confirm regiochemistry and purity .

How can researchers design experiments to study the role of this phospholipid in membrane dynamics?

Answer:
Experimental approaches include:

  • Langmuir trough assays : Measure surface pressure-area isotherms to assess lateral packing efficiency in mixed monolayers .
  • Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify membrane fluidity in liposomes containing varying ratios of the compound .
  • Molecular dynamics (MD) simulations : Model bilayer behavior under different temperatures or ionic strengths, leveraging the compound’s structural data (e.g., bond angles from crystallography) .
    Key variables : pH (affects serine ionization), acyl chain oxidation status (C18:2 is prone to peroxidation), and cholesterol content (modulates phase separation).

What advanced techniques are required to resolve contradictions in reported binding affinities of this phospholipid with serine-rich proteins?

Answer:
Discrepancies may arise from:

  • Sample heterogeneity : Trace oxidation of C18:2 chains alters binding kinetics. Use HPLC-PDA to verify lipid integrity .
  • Experimental conditions : Buffer ionic strength impacts electrostatic interactions. Surface plasmon resonance (SPR) with controlled Debye length can isolate pH- and salt-dependent effects .
  • Competing interactions : Employ Förster resonance energy transfer (FRET) to differentiate direct binding (e.g., with annexins) from indirect clustering .
    Validation : Cross-reference with structurally analogous lipids (e.g., PS(16:0/18:1)) to isolate headgroup-specific effects .

How can researchers investigate the metabolic pathways involving this phospholipid in cellular systems?

Answer:
Methodological framework :

Isotopic labeling : Synthesize deuterated or <sup>13</sup>C-labeled analogs to track incorporation into membranes via LC-MS/MS .

Knockout models : Use CRISPR-Cas9 to silence enzymes like phosphatidylserine decarboxylase (PSD) and monitor accumulation in organelles .

Kinetic profiling : Pulse-chase experiments with radiolabeled serine (<sup>3</sup>H) to quantify turnover rates in ER vs. mitochondrial membranes .
Data interpretation : Pair with lipidomic datasets (e.g., LipidMAPS entries LMGP03050010-12) to contextualize abundance shifts .

What strategies mitigate challenges in synthesizing high-purity this compound for in vitro studies?

Answer:
Synthesis hurdles :

  • Regioselective acylation : Protect the sn-3 phosphate during solid-phase synthesis to prevent acyl migration .
  • Oxidation control : Perform reactions under argon and add antioxidants (e.g., BHT) to preserve C18:2 unsaturation .
    Purification :
  • Use reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) to separate diacylglycerol contaminants .
  • Validate via <sup>1</sup>H NMR (δ 5.3–5.4 ppm for C18:2 diene protons) and high-resolution mass spectrometry (HRMS) .

How does the compound’s stereochemistry impact its biological activity, and how can this be rigorously tested?

Answer:
The sn-glycero-3-phosphoserine configuration determines membrane insertion geometry.

  • Enantiomeric analysis : Compare synthetic sn-1/2 isomers using chiral chromatography (e.g., Chiralpak IA column) .
  • Functional assays : Test protein binding (e.g., C2 domains) via isothermal titration calorimetry (ITC) to quantify stereospecific ΔG .
  • In vivo relevance : Use deuterium-labeled stereoisomers in model organisms (e.g., C. elegans) to track trafficking efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine
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1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine

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